Cas no 452-74-4 (1-bromo-2-fluoro-4-methyl-benzene)
1-bromo-2-fluoro-4-methyl-benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-2-fluoro-4-methylbenzene
- 3-Fluoro-4-bromotoluene
- 4-Bromo-3-fluorotoluene
- 3-FLUORO-4-BROMO-TOLUENE
- 1-Bromo-2-fluoro-4-methyl-benzene
- 2-fluoro-4-methylbromobenzene
- 3-FLUORO-4-BROMO-TOLUONE
- 4-Brom-3-fluor-toluol
- 4-Bromo-3-fluoro-1-methylbenzene
- 4-bromo-3-fluoro-toluene
- 4-BroMo-3-fluorotoluene 5GR
- 4-Bromo-3-flurotoluene
- Toluene,4-bromo-3-fluoro- (7CI,8CI)
- 2-Fluoro-4-methyl-1-bromobenzene
- SLFNGVGRINFJLK-UHFFFAOYSA-
- BCP24574
- CS-W008820
- 4-Bromo-3-fluorotoluene, 98%
- MFCD00040940
- 4-bromo3-fluorotoluene
- AB01835
- B1935
- EN300-174934
- AC-9817
- SCHEMBL157146
- 452-74-4
- FT-0617822
- PS-8428
- DTXSID60341466
- A7138
- AKOS005145622
- Benzene, 1-bromo-2-fluoro-4-methyl-
- AM61995
- InChI=1/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
- 4-Bromo-3-fluorotoluene,99%
- DB-024063
- 629-423-4
- DTXCID80292547
- 1-bromo-2-fluoro-4-methyl-benzene
-
- MDL: MFCD00040940
- Inchi: 1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3
- InChI Key: SLFNGVGRINFJLK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=CC=1F
- BRN: 2500154
Computed Properties
- Exact Mass: 187.96400
- Monoisotopic Mass: 187.964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.494 g/mL at 25 °C(lit.)
- Boiling Point: 95 °C/50 mmHg(lit.)
- Flash Point: Fahrenheit: 95 ° f < br / > Celsius: 35 ° C < br / >
- Refractive Index: n20/D 1.53(lit.)
- PSA: 0.00000
- LogP: 2.89660
- Solubility: Not determined
1-bromo-2-fluoro-4-methyl-benzene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S26-S37/39-S16
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R36/37/38
- Packing Group:III
- Hazard Level:3
- Storage Condition:Flammable area
1-bromo-2-fluoro-4-methyl-benzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-bromo-2-fluoro-4-methyl-benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HI631-5g |
1-bromo-2-fluoro-4-methyl-benzene |
452-74-4 | 99% | 5g |
63CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HI631-25g |
1-bromo-2-fluoro-4-methyl-benzene |
452-74-4 | 99% | 25g |
267CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HI631-1g |
1-bromo-2-fluoro-4-methyl-benzene |
452-74-4 | 99% | 1g |
47CNY | 2021-05-07 | |
| Fluorochem | 002344-1g |
4-Bromo-3-fluorotoluene |
452-74-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120751-100g |
1-bromo-2-fluoro-4-methyl-benzene |
452-74-4 | 98% | 100g |
¥499.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120751-10g |
1-bromo-2-fluoro-4-methyl-benzene |
452-74-4 | 98% | 10g |
¥59.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120751-1g |
1-bromo-2-fluoro-4-methyl-benzene |
452-74-4 | 98% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120751-25g |
1-bromo-2-fluoro-4-methyl-benzene |
452-74-4 | 98% | 25g |
¥129.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B120751-5g |
1-bromo-2-fluoro-4-methyl-benzene |
452-74-4 | 98% | 5g |
¥39.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015861-1g |
1-bromo-2-fluoro-4-methyl-benzene |
452-74-4 | 98% | 1g |
¥26 | 2024-05-23 |
1-bromo-2-fluoro-4-methyl-benzene Suppliers
1-bromo-2-fluoro-4-methyl-benzene Related Literature
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Zhaomin Hao,Xuezhi Song,Min Zhu,Xing Meng,Shuna Zhao,Shengqun Su,Weiting Yang,Shuyan Song,Hongjie Zhang J. Mater. Chem. A 2013 1 11043
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2. 795. The synthesis of polycyclic aromatic hydrocarbons. Part IV. Convenient syntheses of chrysene and three methylchrysenesW. Davies,J. R. Wilmshurst J. Chem. Soc. 1961 4079
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Florence Bedos-Belval,Anne Rouch,Corinne Vanucci-Bacqué,Michel Baltas Med. Chem. Commun. 2012 3 1356
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Florence Bedos-Belval,Anne Rouch,Corinne Vanucci-Bacqué,Michel Baltas Med. Chem. Commun. 2012 3 1356
Additional information on 1-bromo-2-fluoro-4-methyl-benzene
1-Bromo-2-Fluoro-4-Methylbenzene (CAS No. 452-74-4): A Comprehensive Overview
1-Bromo-2-fluoro-4-methylbenzene (commonly referred to as CAS No. 452-74-4) is a heteroaromatic compound with a unique structure that combines bromine, fluorine, and a methyl group attached to a benzene ring. This compound has garnered significant attention in various fields, including organic synthesis, materials science, and pharmacology, due to its versatile reactivity and potential applications. Recent advancements in synthetic methodologies and computational chemistry have further enhanced our understanding of its properties and utility.
The molecular structure of 1-bromo-2-fluoro-4-methylbenzene is characterized by a benzene ring with substituents at the 1-, 2-, and 4-positions. The bromine atom at position 1, the fluorine atom at position 2, and the methyl group at position 4 create a unique electronic environment that influences its chemical reactivity. This arrangement makes it an ideal substrate for various nucleophilic aromatic substitution reactions, which are pivotal in the synthesis of complex organic molecules.
Recent studies have highlighted the role of 1-bromo-2-fluoro-4-methylbenzene in the development of advanced materials. For instance, researchers have explored its use as a precursor for synthesizing novel polymers with enhanced thermal stability and electronic properties. These polymers hold promise for applications in high-performance electronics and aerospace industries.
In the field of pharmacology, 1-bromo-2-fluoro-4-methylbenzene has been utilized as an intermediate in the synthesis of bioactive compounds. Its ability to undergo selective substitution reactions has facilitated the creation of drug candidates with improved potency and selectivity. For example, derivatives of this compound have shown potential in targeting specific enzymes involved in neurodegenerative diseases.
The synthesis of 1-bromo-2-fluoro-4-methylbenzene typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the overall cost and environmental impact of production.
From an environmental perspective, understanding the fate and transport of 1-bromo-2-fluoro-4-methylbenzene in natural systems is crucial. Studies have shown that this compound undergoes biodegradation under specific microbial conditions, which is essential for assessing its potential ecological risks.
In conclusion, 1-bromo-2-fluoro-4-methylbenzene (CAS No. 452-74-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity continue to drive innovative research, making it a valuable tool in modern chemistry.
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